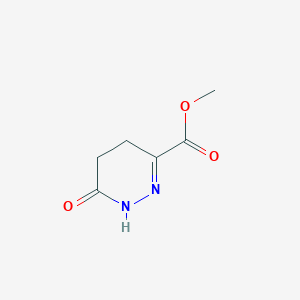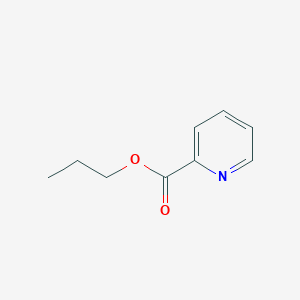
2,5-二溴苯甲醛
描述
2,5-Dibromobenzaldehyde is an organic compound with the molecular formula C₇H₄Br₂O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is typically a white to light yellow crystalline solid and is used as an intermediate in various chemical syntheses .
科学研究应用
2,5-Dibromobenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
Target of Action
It is known to be used as an intermediate in the synthesis of other chemicals .
Mode of Action
It is known to react with Ethane-1,2-diol to produce 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane . This reaction occurs with the reagent p-toluenesulfonic acid in a toluene solvent .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
As it is primarily used as an intermediate in chemical synthesis , its effects are likely dependent on the final compounds it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromobenzaldehyde. It is known that 2,5-Dibromobenzaldehyde is sensitive to air , suggesting that its stability and efficacy could be affected by exposure to air.
生化分析
Biochemical Properties
2,5-Dibromobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can react with ethane-1,2-diol in the presence of p-toluenesulfonic acid and toluene to form 2-(2,5-dibromo-phenyl)-[1,3]dioxolane . This reaction highlights the compound’s ability to participate in condensation reactions, which are crucial in the formation of cyclic structures in organic chemistry.
Cellular Effects
2,5-Dibromobenzaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, 2,5-Dibromobenzaldehyde may impact metabolic pathways by interacting with enzymes involved in these processes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2,5-Dibromobenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, the compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions, which are essential in modifying the structure and function of target molecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dibromobenzaldehyde is sensitive to air and should be stored in a cool, dry place to maintain its stability . Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of 2,5-Dibromobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound can cause skin and eye irritation, as well as respiratory irritation, at higher concentrations . Therefore, it is essential to determine the appropriate dosage to minimize adverse effects while maximizing its therapeutic potential.
Metabolic Pathways
2,5-Dibromobenzaldehyde is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can participate in oxidation-reduction reactions, leading to the formation of different metabolites. These reactions are crucial in maintaining cellular homeostasis and regulating metabolic flux. Additionally, 2,5-Dibromobenzaldehyde can influence the levels of specific metabolites, thereby affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2,5-Dibromobenzaldehyde is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. These interactions can influence the localization and accumulation of 2,5-Dibromobenzaldehyde within specific cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,5-Dibromobenzaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2,5-Dibromobenzaldehyde exerts its effects at the appropriate sites within the cell, thereby influencing specific biochemical pathways and cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromobenzaldehyde can be synthesized through several methods. One common method involves the bromination of benzaldehyde. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to avoid over-bromination .
Industrial Production Methods
In industrial settings, the production of 2,5-Dibromobenzaldehyde often involves the use of bromine and a solvent like acetic acid. The process is carried out in large reactors where the temperature and bromine addition are carefully controlled to ensure high yield and purity .
化学反应分析
Types of Reactions
2,5-Dibromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with compounds like ethane-1,2-diol to form dioxolane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Condensation: Reagents like p-toluenesulfonic acid in solvents such as toluene.
Major Products
Dioxolane Derivatives: Formed from the reaction with ethane-1,2-diol.
Substituted Benzaldehydes: Formed from nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
- 3,5-Dibromobenzaldehyde
- 2,4-Dibromobenzaldehyde
- 3,4-Dibromobenzaldehyde
Uniqueness
2,5-Dibromobenzaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to its isomers .
属性
IUPAC Name |
2,5-dibromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXKWGMPUCSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543266 | |
| Record name | 2,5-Dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74553-29-0 | |
| Record name | 2,5-Dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic applications of 2,5-Dibromobenzaldehyde?
A1: 2,5-Dibromobenzaldehyde acts as a key starting material for creating more complex molecules. For instance, it can undergo palladium-catalyzed cross-coupling reactions with terminal alkynes, as demonstrated in the synthesis of branched π-conjugated systems []. This reaction utilizes the reactivity of the bromine atoms to form carbon-carbon bonds, leading to larger conjugated structures with interesting optical properties. Furthermore, 2,5-Dibromobenzaldehyde can be used in the synthesis of metal-organic frameworks (MOFs). [] describes the "one-pot" reaction of 2,5-dibromobenzaldehyde with pyridin-4-ylboronic acid to yield a novel compound, 2,5-di(pyridin-4-yl)benzaldehyde (L). This compound then acts as a linker in the construction of a three-dimensional zinc-based MOF.
Q2: How does the structure of 2,5-Dibromobenzaldehyde influence its reactivity?
A2: The two bromine atoms situated at the 2 and 5 positions of the benzaldehyde ring are crucial for its reactivity. These bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [] and Sonogashira coupling []. These reactions allow for the introduction of various substituents onto the benzaldehyde ring, expanding its synthetic utility.
Q3: Are there any studies on the spectroscopic properties of compounds derived from 2,5-Dibromobenzaldehyde?
A3: Yes, research has focused on the optical properties of compounds derived from 2,5-Dibromobenzaldehyde. For example, branched π-conjugated systems synthesized using 2,5-Dibromobenzaldehyde as a starting material exhibit distinct absorption and emission spectra depending on the isomeric arrangement of the phenyl units within the conjugated system []. This highlights how structural modifications stemming from 2,5-Dibromobenzaldehyde directly impact the electronic properties and potential applications of the resulting compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)


![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)





